molecular formula C15H10N4O3 B14999045 2-Amino-6-[(4-methoxyphenyl)carbonyl]-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile

2-Amino-6-[(4-methoxyphenyl)carbonyl]-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile

Cat. No.: B14999045
M. Wt: 294.26 g/mol
InChI Key: CGRVGLMTBACJTE-UHFFFAOYSA-N
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Description

2-Amino-6-[(4-methoxyphenyl)carbonyl]-4-oxo-3-azabicyclo[310]hex-2-ene-1,5-dicarbonitrile is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-[(4-methoxyphenyl)carbonyl]-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile typically involves the reaction of 2-amino-6-aryl-4-(dicyanomethylene)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitriles with primary and secondary amines . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-[(4-methoxyphenyl)carbonyl]-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include primary and secondary amines, as well as specific catalysts to facilitate the reactions. The conditions often involve controlled temperatures and the presence of solvents to ensure the reactions proceed efficiently.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached, depending on the reagents used.

Scientific Research Applications

2-Amino-6-[(4-methoxyphenyl)carbonyl]-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-Amino-6-[(4-methoxyphenyl)carbonyl]-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile involves its interaction with various molecular targets and pathways. The compound’s unique bicyclic structure allows it to participate in specific binding interactions with enzymes and receptors, potentially leading to biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Amino-6-[(4-methoxyphenyl)carbonyl]-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile apart from similar compounds is its specific functional groups and the potential for unique reactivity and applications in various fields of research.

Properties

Molecular Formula

C15H10N4O3

Molecular Weight

294.26 g/mol

IUPAC Name

2-amino-6-(4-methoxybenzoyl)-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile

InChI

InChI=1S/C15H10N4O3/c1-22-9-4-2-8(3-5-9)10(20)11-14(6-16)12(18)19-13(21)15(11,14)7-17/h2-5,11H,1H3,(H2,18,19,21)

InChI Key

CGRVGLMTBACJTE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2C3(C2(C(=O)N=C3N)C#N)C#N

Origin of Product

United States

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